

An In-depth Technical Guide to the Synthesis and Purification of Triallyl Aconitate

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Compound of Interest

Compound Name: Triallyl aconitate

Cat. No.: B12104131

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This technical guide provides a comprehensive overview of the synthesis and purification of **triallyl aconitate**, a tri-functional unsaturated ester with potential applications in polymer chemistry and as a crosslinking agent. This document details a robust synthesis methodology based on Fischer esterification, outlines effective purification protocols, and presents relevant physicochemical data in a clear and accessible format.

Synthesis of Triallyl Aconitate via Fischer Esterification

The most direct and widely applicable method for the synthesis of **triallyl aconitate** is the Fischer esterification of aconitic acid with allyl alcohol. This acid-catalyzed reaction involves the conversion of the three carboxylic acid groups of aconitic acid into their corresponding allyl esters. To drive the reversible reaction towards the product, an excess of allyl alcohol is typically used, and the water formed during the reaction is continuously removed.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the hydroxyl group of allyl alcohol on the protonated carbonyl carbon of each carboxylic acid group of aconitic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

Caption: Workflow for the purification of **triallyl aconitate**.

Experimental Protocol: Vacuum Distillation

Equipment:

- Short-path distillation apparatus
- Vacuum pump
- Cold trap
- Heating mantle with magnetic stirrer
- Thermometer

Procedure:

- Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.
- Place the crude **triallyl aconitate** in the distillation flask. Add a fresh boiling chip or a magnetic stir bar.
- Connect the apparatus to a high-vacuum pump with a cold trap in between to protect the pump.
- Slowly evacuate the system.
- Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation flask gently with stirring.
- Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of **triallyl aconitate** under the applied pressure. A known boiling point is 108 °C at 0.1 mmHg.
- Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

- The collected fraction is the purified **triallyl aconitate**.

Quantitative Data for Purification

Parameter	Value	Reference/Comment
Purification Method	Vacuum Distillation	
Boiling Point	108 °C @ 0.1 mmHg	[1]
Expected Purity	>98%	Dependent on distillation efficiency
Expected Yield (Purification Step)	80-90%	Typical losses during distillation
Overall Yield (Synthesis & Purification)	68-85%	Estimated

Physicochemical Properties and Characterization

The following table summarizes the known and estimated physical and chemical properties of **triallyl aconitate**.

Property	Value	Reference
CAS Number	13675-27-9	[1]
Molecular Formula	C15H18O6	[1]
Molecular Weight	294.30 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	108 °C at 0.1 mmHg	[1]
Density	~1.1 g/cm ³	Estimated
Solubility	Insoluble in water; soluble in common organic solvents (e.g., acetone, ethanol, toluene)	

Characterization of the final product can be performed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and assess purity.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester, C=C of the allyl groups).
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com